molecular formula C18H18F2N4O2 B6450191 2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548985-09-5

2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6450191
CAS No.: 2548985-09-5
M. Wt: 360.4 g/mol
InChI Key: RITAUXTZYCRYFU-UHFFFAOYSA-N
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Description

2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide ( 2548985-09-5) is a high-purity chemical compound with a molecular formula of C18H18F2N4O2 and a molecular weight of 360.36 g/mol . This imidazo[1,2-b]pyridazine-based small molecule is part of a class of compounds investigated for their potential in medicinal chemistry and drug discovery . The compound features a tert-butyl group and a difluoromethoxy phenyl carboxamide moiety, which are common pharmacophores designed to enhance biological activity and optimize physicochemical properties . Imidazo[1,2-b]pyridazine scaffolds have been identified as a promising core structure in the development of novel therapeutic agents, with recent research exploring their application as potent and selective kinase inhibitors . For instance, related macrocyclic derivatives have shown significant promise as anaplastic lymphoma kinase (ALK) inhibitors with activity against resistant mutants, highlighting the therapeutic potential of this chemical series in oncology research . The computed properties of this compound include a topological polar surface area of 68.5 Ų and an XLogP3 value of 4.1, indicating favorable characteristics for permeability . It is supplied for research purposes to support investigations into kinase biology, enzyme inhibition, and the development of new treatments for various diseases. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O2/c1-18(2,3)14-10-24-15(22-14)9-8-13(23-24)16(25)21-11-4-6-12(7-5-11)26-17(19)20/h4-10,17H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITAUXTZYCRYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of α-Bromoketone and 3-Amino-6-Halopyridazine

The tert-butyl group at position 2 is introduced using a tert-butyl-substituted α-bromoketone. For example, tert-butyl α-bromoacetophenone reacts with 3-amino-6-chloropyridazine under mild basic conditions (e.g., NaHCO₃) to yield 2-tert-butyl-6-chloroimidazo[1,2-b]pyridazine . The halogen at position 6 (Cl, Br, or I) is critical for subsequent functionalization.

Reaction Conditions

ComponentQuantity/Concentration
3-Amino-6-chloropyridazine1.0 equiv
tert-Butyl α-bromoacetophenone1.1 equiv
SolventChloroform or DMF
BaseNaHCO₃ (2.0 equiv)
Temperature80–100°C
Time4–6 hours

This step typically achieves yields of 70–85%. The halogen at position 6 is retained for downstream modifications.

Functionalization at Position 6: Carboxylic Acid Formation

The 6-chloro substituent is converted to a carboxylic acid through transition metal-catalyzed carbonylation or hydrolysis.

Palladium-Catalyzed Carbonylation

A Pd(II)-catalyzed reaction with carbon monoxide (CO) introduces the carboxylic acid group. For example, 2-tert-butyl-6-chloroimidazo[1,2-b]pyridazine reacts with CO (1 atm) in the presence of Pd(OAc)₂, Xantphos ligand, and MeOH/H₂O to yield 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid .

Reaction Conditions

ComponentQuantity/Concentration
6-Chloroimidazo derivative1.0 equiv
Pd(OAc)₂5 mol%
Xantphos10 mol%
SolventMeOH/H₂O (3:1)
CO Pressure1 atm
Temperature80°C
Time12–18 hours

Yields range from 65–75%. Alternative methods include hydrolysis of a 6-cyano intermediate (via NaCN followed by H₂O₂ oxidation), though this route is less efficient.

ComponentQuantity/Concentration
Carboxylic acid1.0 equiv
SOCl₂3.0 equiv
4-(Difluoromethoxy)aniline1.2 equiv
SolventDCM or THF
BaseEt₃N (2.0 equiv)
Temperature0°C to RT
Time2–4 hours

Yields for this step are 80–90%. Alternatively, coupling agents like HATU or EDCI/HOBt may be used for direct amidation without acid chloride formation.

Optimization and Challenges

Regioselectivity in Core Formation

The use of 3-amino-6-halopyridazine ensures alkylation occurs at the nitrogen adjacent to the amino group, preventing undesired regioisomers. Halogens at position 6 reduce nucleophilicity at competing sites.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for intermediate isolation.

  • Recrystallization : Ethanol/water mixtures for final product purification.

Side Reactions

  • Over-bromination : Controlled stoichiometry of N-bromosuccinimide (NBS) prevents di-substitution.

  • Hydrolysis of Difluoromethoxy Group : Mild coupling conditions (pH 7–8) preserve the difluoromethoxy moiety.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Condensation-Carbonylation7098Scalable, fewer steps
Cyanohydrin Hydrolysis6095Avoids CO gas
Direct Aminocarbonylation6897Single-step functionalization

The condensation-carbonylation route is preferred for industrial applications due to higher yields and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoromethoxy and tert-butyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and analogues:

Compound Name / ID Substituents Molecular Weight Key Features / Applications Reference
2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide (Target) - 2-tert-butyl
- 6-(4-difluoromethoxy phenyl carboxamide)
Not explicitly stated (estimated ~400–450) Kinase inhibition, metabolic stability
tert-butyl (R)-(3-cyano-6-(2-fluoro-5-(5-methoxypyrazine-2-carboxamido)phenyl)-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-yl)carbamate (43) - 3-cyano
- 5-methoxypyrazine carboxamide
- Fluoro-substituted phenyl
521.2 Antimalarial optimization, dihydroimidazopyrazine core
(R)-N-(3-(8-amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide (23) - 8-amino
- 3-cyano
- 5-methoxypyrazine carboxamide
421.1 Antimalarial activity, reduced molecular weight
6-methoxy-2-[4-(methylsulfonyl)phenyl]imidazo[1,2-b]pyridazine (CAS 3415-22-3) - 6-methoxy
- 4-(methylsulfonyl)phenyl
303.34 Sulfonyl group for enhanced solubility
isopropyl 4-(3-(2-(difluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-yl)piperazine-1-carboxylate - 2-(difluoromethoxy)phenyl
- Piperazine carboxylate
431.4 Kinase inhibition, piperazine linker
4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one - 8-tert-butyl
- 4-fluorophenyl
- Piperazinone moiety
423.48 PAR2 antagonism, fluorophenyl substitution
2-cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide - 2-cyclopropyl
- 3,4-dimethylphenyl carboxamide
306.4 Simplified substituents for solubility

Key Structural and Functional Insights

Substituent Position and Activity: The target compound’s para-substituted difluoromethoxy phenyl group contrasts with meta-substituted trifluoromethyl phenyl derivatives (e.g., in VEGFR2 inhibitors), where meta-substitutions are optimal for kinase binding . This suggests that the para-difluoromethoxy group in the target compound may prioritize metabolic stability over direct kinase affinity.

Impact of Bulky Substituents :

  • The tert-butyl group in the target compound and ’s PAR2 antagonist introduces steric hindrance, which can improve target selectivity but may reduce solubility. In contrast, cyclopropyl () or methylsulfonyl () groups offer balanced hydrophobicity .

Biological Activity

2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a compound that belongs to the imidazo[1,2-b]pyridazine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C18H18F2N4O2
  • Molecular Weight : 360.4 g/mol

The compound contains functional groups such as a tert-butyl group and a carboxamide, which are known to influence lipophilicity and hydrogen bonding with biological targets, respectively.

Biological Activity Overview

Research has indicated that imidazo[1,2-b]pyridazine derivatives exhibit a range of biological activities, particularly in the context of cancer therapy and kinase inhibition. The following sections provide insights into specific activities associated with this compound.

Antitumor Activity

Imidazo[1,2-b]pyridazine derivatives have been reported to possess significant antitumor properties. Studies have shown that compounds within this class can inhibit various cancer cell lines through mechanisms involving:

  • Inhibition of specific kinases such as BRAF(V600E) and EGFR.
  • Induction of apoptosis in cancer cells.

For example, a study found that certain imidazo-pyrazole derivatives demonstrated potent cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that modifications in structure can enhance their effectiveness against tumor cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Research indicates that:

  • The presence of difluoromethoxy groups enhances the binding affinity to target proteins.
  • Modifications on the phenyl ring can significantly alter potency and selectivity against specific cancer cell types.

Table 1 summarizes key findings from SAR studies on similar compounds:

CompoundKey ModificationsBiological Activity
Imidazo[1,2-b]pyridazine AFluoro-substituted phenyl groupHigh EGFR inhibition
Imidazo[1,2-b]pyridazine BMethyl substitution on pyridazineModerate anti-tumor activity
2-tert-butyl derivativeTert-butyl groupEnhanced lipophilicity

Case Studies

Several studies have evaluated the cytotoxic effects of imidazo[1,2-b]pyridazine derivatives:

  • Cytotoxic Evaluation : In vitro assays using MTS techniques revealed dose-dependent cytotoxicity for various derivatives against solid tumor cell lines. The findings indicated that modifications to the imidazo core could lead to enhanced activity against resistant cancer types .
  • Combination Therapy : A study explored the synergistic effects of combining imidazo derivatives with standard chemotherapeutics like doxorubicin. Results showed improved efficacy in resistant breast cancer models when used in combination, highlighting the potential for these compounds in combination therapy strategies .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide?

Methodological Answer:
The synthesis involves sequential functionalization of the imidazo[1,2-b]pyridazine core. Key steps include:

  • Condensation reactions to assemble the heterocyclic core, followed by amide coupling using tert-butyl and difluoromethoxyphenyl substituents.
  • TFA-mediated deprotection of tert-butyl groups, as demonstrated in analogous compounds (e.g., removal of Boc groups in imidazo[1,2-a]pyrazine derivatives ).
  • Crystallization optimization using dichloromethane/hexane mixtures to improve yield and purity (94% yield achieved in structurally similar compounds) .

Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR for confirming substituent positions (e.g., tert-butyl δ ~1.3 ppm; difluoromethoxy δ ~6.8 ppm) .
  • HPLC-MS : To verify purity (>95%) and molecular weight (theoretical MW: ~394 g/mol; compare with structural analogs in ).
  • X-ray crystallography : For resolving ambiguities in regiochemistry, especially for the imidazo[1,2-b]pyridazine core .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Perform dose-response assays across multiple cell lines (e.g., kinase inhibition assays) to account for cell-specific variability .
  • Use SAR studies to isolate the contributions of the tert-butyl and difluoromethoxy groups. For example, analogs lacking the difluoromethoxy group showed reduced kinase affinity, suggesting its role in target binding .
  • Validate findings with computational docking (e.g., AutoDock Vina) to model interactions with ATP-binding pockets .

What experimental designs are recommended for studying metabolic stability?

Methodological Answer:

  • In vitro microsomal assays : Use human liver microsomes (HLMs) with NADPH cofactors; monitor parent compound depletion via LC-MS/MS .
  • Isotopic labeling : Introduce deuterium at the tert-butyl group to track metabolic hotspots (e.g., oxidative degradation) .
  • Structural analogs : Compare half-lives with compounds lacking the difluoromethoxy group to assess its protective role against oxidation .

How can computational methods predict off-target effects?

Methodological Answer:

  • Pharmacophore modeling : Use Schrödinger’s Phase to identify shared features with known kinase inhibitors (e.g., hinge-binding motifs) .
  • Off-target screening : Employ databases like ChEMBL to cross-reference structural motifs (e.g., imidazo[1,2-b]pyridazine) with reported off-targets (e.g., FLT3, JAK2) .
  • Validate predictions with selectivity panels (e.g., Eurofins KinaseProfiler) .

Data Analysis & Technical Challenges

What statistical approaches address variability in biological replicates?

Methodological Answer:

  • Mixed-effects models : Account for batch-to-batch variability in synthesis (e.g., purity differences) using R/lme4 .
  • Grubbs’ test : Identify outliers in activity data caused by impurities (e.g., residual TFA from deprotection steps) .

How to optimize HPLC conditions for separating stereoisomers?

Methodological Answer:

  • Chiral stationary phases : Use CHIRALPAK IG-3 columns with hexane/isopropanol gradients (90:10 to 70:30) .
  • Column temperature : Adjust between 25–40°C to improve resolution of enantiomers (ΔT = 15°C shown to enhance separation in sulfonamide analogs) .

Comparative & Structural Studies

How does this compound compare to imidazo[1,2-a]pyridine analogs?

Methodological Answer:

  • Structural overlay : Superimpose the imidazo[1,2-b]pyridazine core with imidazo[1,2-a]pyridines using PyMOL; note differences in π-π stacking potential .
  • Activity cliffs : Replace the pyridazine ring with pyridine (e.g., N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide) to assess impact on solubility and target engagement .

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